molecular formula C4H6N4O B114504 2,4-Diamino-6-hydroxypyrimidine-15N3 CAS No. 1638736-04-5

2,4-Diamino-6-hydroxypyrimidine-15N3

Cat. No. B114504
M. Wt: 129.1 g/mol
InChI Key: SWELIMKTDYHAOY-TTXLGWKISA-N
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Description

2,4-Diamino-6-hydroxypyrimidine (DAHP) is a selective, specific inhibitor of GTP cyclohydrolase I, the rate limiting step for de novo pterin synthesis . It has a molecular formula of C4H6N4O and a molecular weight of 126.12 .


Synthesis Analysis

The synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives involves a series of steps. In one study, a series of mt-DHFR inhibitors that contain a 2,4-diaminopyrimidine core with side chains were designed and synthesized . The synthesis process involved adding 2,4-Diamino-6-hydroxypyrimidine to POCl3 and stirring at 97 °C for 17 hours .


Molecular Structure Analysis

The molecular structure of 2,4-Diamino-6-hydroxypyrimidine consists of a pyrimidine ring with two amino groups and one hydroxy group attached to it .


Chemical Reactions Analysis

The chemical reactions involving 2,4-Diamino-6-hydroxypyrimidine are complex. It is used as a selective, specific inhibitor of GTP cyclohydrolase I, which is the rate limiting step for de novo pterin synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-Diamino-6-hydroxypyrimidine include a molecular weight of 126.12 and a molecular formula of C4H6N4O .

Safety And Hazards

2,4-Diamino-6-hydroxypyrimidine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The novel synthesized compounds with appropriate side chains, hydrophobicity, and selectivity could be important lead compounds for future optimization towards the development of future anti-TB drugs that can be used as monotherapy or in combination with other anti-TB drugs or antibiotics .

properties

IUPAC Name

4-amino-2-(15N)azanyl-(1,3-15N2)1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c5-2-1-3(9)8-4(6)7-2/h1H,(H5,5,6,7,8,9)/i6+1,7+1,8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWELIMKTDYHAOY-TTXLGWKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C([15N]=C([15NH]C1=O)[15NH2])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Diamino-6-hydroxypyrimidine-15N3

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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